molecular formula C9H11N5O2 B2405737 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide CAS No. 1564815-44-6

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide

Cat. No.: B2405737
CAS No.: 1564815-44-6
M. Wt: 221.22
InChI Key: AQMSRSICJVRUQG-UHFFFAOYSA-N
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Description

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide is an organic compound with the chemical formula C10H11N5O2. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide are not fully understood yet. It has been found that similar pyrazolo[1,5-a]pyrazine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that this compound may interact with enzymes such as CDK2 and potentially other proteins and biomolecules.

Cellular Effects

In terms of cellular effects, similar compounds have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 . Therefore, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Given its potential interaction with CDK2 , it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to its inhibition or activation and subsequent changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with hydrazine derivatives under controlled conditions . One common method includes the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution . This yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole ring structure, known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring, also investigated for its enzyme inhibitory activities.

Uniqueness

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c10-12-8(15)2-4-13-5-6-14-7(9(13)16)1-3-11-14/h1,3,5-6H,2,4,10H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMSRSICJVRUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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